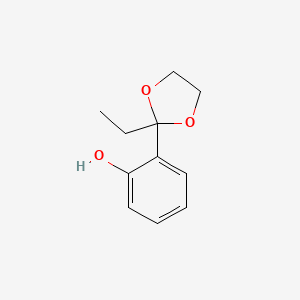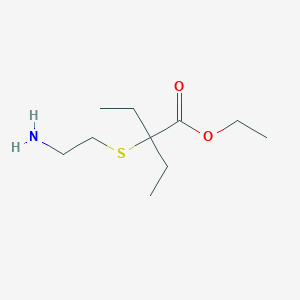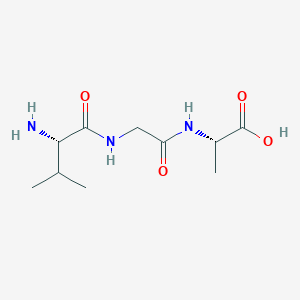
L-Valylglycyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valylglycyl-L-alanine is a tripeptide composed of the amino acids valine, glycine, and alanine. It is a small peptide with potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound’s structure allows it to participate in a variety of biochemical processes and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of valine, followed by coupling with glycine and then alanine. The protecting groups are removed at the end of the synthesis to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified.
Análisis De Reacciones Químicas
Types of Reactions
L-Valylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the amino acids.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acidic/basic conditions.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids (valine, glycine, alanine).
Oxidation/Reduction: Modified amino acids with altered side chains.
Substitution: Peptides with new functional groups on the side chains.
Aplicaciones Científicas De Investigación
L-Valylglycyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Potential use in drug delivery systems and as a therapeutic agent.
Materials Science: Utilized in the development of biomaterials and nanomaterials.
Biotechnology: Employed in the design of peptide-based sensors and catalysts.
Mecanismo De Acción
The mechanism of action of L-Valylglycyl-L-alanine depends on its specific application. In biochemistry, it may interact with enzymes and receptors, influencing biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and function. In drug delivery, it may enhance the stability and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, lacking the glycine residue.
L-Alanyl-L-glycine: A dipeptide with alanine and glycine, lacking the valine residue.
Uniqueness
L-Valylglycyl-L-alanine’s unique combination of valine, glycine, and alanine allows it to participate in specific biochemical interactions that other similar peptides may not. Its structure provides distinct properties, making it suitable for various specialized applications in research and industry.
Propiedades
Número CAS |
91351-66-5 |
|---|---|
Fórmula molecular |
C10H19N3O4 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
Clave InChI |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
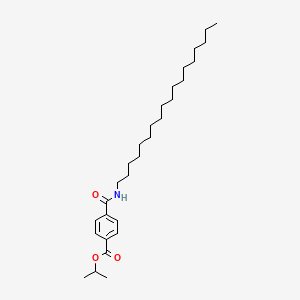



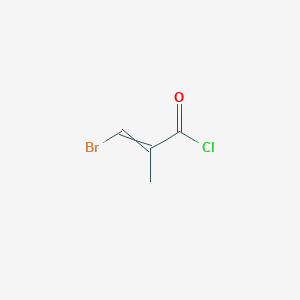

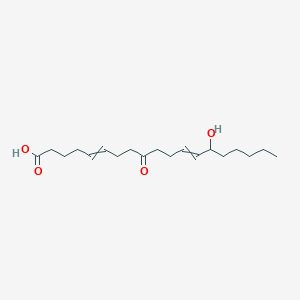
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
